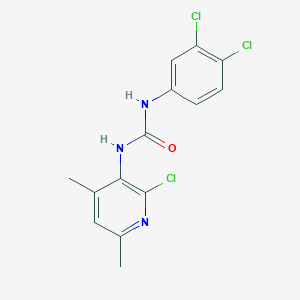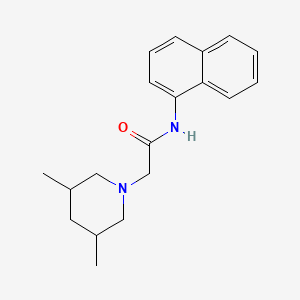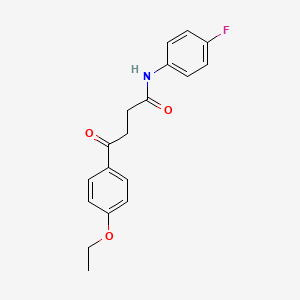![molecular formula C11H14BrNO5S2 B5399372 4-{[4-bromo-3-(methylsulfonyl)phenyl]sulfonyl}morpholine](/img/structure/B5399372.png)
4-{[4-bromo-3-(methylsulfonyl)phenyl]sulfonyl}morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[4-bromo-3-(methylsulfonyl)phenyl]sulfonyl}morpholine is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. This compound is also known as BMSM and is synthesized through a specific method that involves several steps.
Mécanisme D'action
The mechanism of action of BMSM is not fully understood. However, studies have suggested that BMSM exerts its anticancer activity by inhibiting the activity of specific enzymes involved in cell proliferation and inducing apoptosis. BMSM has also been shown to modulate the activity of specific receptors involved in the regulation of neuronal function, which may contribute to its potential application in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
BMSM has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that BMSM inhibits the activity of specific enzymes involved in cell proliferation, which may contribute to its anticancer activity. BMSM has also been shown to modulate the activity of specific receptors involved in the regulation of neuronal function, which may contribute to its potential application in the treatment of Alzheimer's disease. However, further studies are needed to fully understand the biochemical and physiological effects of BMSM.
Avantages Et Limitations Des Expériences En Laboratoire
BMSM has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits high stability under various conditions. BMSM has also been shown to exhibit high selectivity and specificity towards specific targets, which makes it a valuable tool for studying specific biological processes. However, BMSM also has some limitations. It is relatively expensive to synthesize, and its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for the study of BMSM. In medicinal chemistry, further studies are needed to fully understand the mechanism of action of BMSM and to optimize its structure for increased activity and selectivity. In material science, BMSM can be used as a building block for the synthesis of various functional materials with specific properties. In catalysis, BMSM can be used as a ligand for the synthesis of various metal complexes with specific catalytic properties. Overall, the study of BMSM has the potential to lead to the development of new drugs, materials, and catalysts with significant applications in various fields.
Méthodes De Synthèse
The synthesis of BMSM involves several steps and requires specific reagents and conditions. The first step involves the preparation of 4-bromo-3-(methylsulfonyl)phenylamine, which is then reacted with morpholine in the presence of a base to obtain BMSM. This method has been optimized to ensure high yield and purity of the compound.
Applications De Recherche Scientifique
BMSM has been extensively studied for its potential application in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, BMSM has shown promising results as an anticancer agent. Studies have shown that BMSM inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. BMSM has also been studied for its potential application in the treatment of Alzheimer's disease. In material science, BMSM has been used as a building block for the synthesis of various functional materials. In catalysis, BMSM has been used as a ligand for the synthesis of various metal complexes.
Propriétés
IUPAC Name |
4-(4-bromo-3-methylsulfonylphenyl)sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO5S2/c1-19(14,15)11-8-9(2-3-10(11)12)20(16,17)13-4-6-18-7-5-13/h2-3,8H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGYJXHALGYHTNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5399301.png)
![1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(2-phenylethyl)piperazine](/img/structure/B5399306.png)
![4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5399318.png)


![2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(3-methoxypropyl)acetamide](/img/structure/B5399332.png)
![(3S*,4R*)-1-{5-[(diethylamino)methyl]-2-methyl-3-furoyl}-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5399340.png)

![4-bromo-1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-1H-pyrazole](/img/structure/B5399377.png)
![5-[(2-chlorophenoxy)methyl]-3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5399381.png)
![N-ethyl-N-(1-ethylpropyl)-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5399385.png)
methylene]hydrazino}benzoic acid](/img/structure/B5399390.png)
![N-methyl-N'-(2-methylphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5399398.png)
![1-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-(2-phenylethyl)piperidine](/img/structure/B5399406.png)